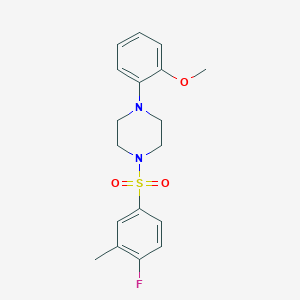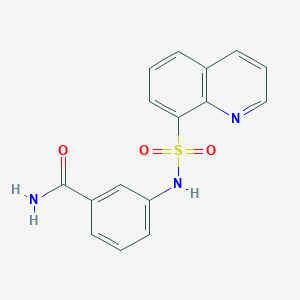![molecular formula C17H17NO5S2 B280937 Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in many cellular processes.
Wirkmechanismus
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a competitive inhibitor of PC-PLC, which means it binds to the active site of the enzyme and prevents it from hydrolyzing phosphatidylcholine. This leads to a decrease in the production of diacylglycerol (DAG) and inositol triphosphate (IP3), two important second messengers that are generated by PC-PLC. The decrease in DAG and IP3 levels leads to a decrease in the activity of downstream signaling pathways that are activated by these second messengers.
Biochemical and Physiological Effects:
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell types, including cancer cells. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to induce cell differentiation in some cell types. In addition, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the production of inflammatory cytokines and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potency and specificity. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a potent and specific inhibitor of PC-PLC, which means it can be used to study the role of this enzyme in various cellular processes. However, one of the limitations of using Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. One direction is to investigate the role of PC-PLC in cancer progression and to explore the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a therapeutic agent for cancer. Another direction is to study the role of PC-PLC in neurodegenerative diseases, such as Alzheimer's disease, and to investigate the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a neuroprotective agent. Finally, further research is needed to explore the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a tool for studying the role of PC-PLC in various cellular processes and signaling pathways.
Synthesemethoden
The synthesis of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-5-nitrobenzofuran with isopropyl chloroformate to form the intermediate isopropyl 2-methyl-5-nitrobenzofuran-3-carboxylate. The intermediate is then reacted with thionyl chloride and 2-thiophenesulfonamide to produce Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. The overall yield of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is around 20-25%.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been widely used in scientific research as a tool to study the role of PC-PLC in various cellular processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and to have a broad range of biological effects. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been used to study the role of PC-PLC in cell proliferation, apoptosis, and differentiation. It has also been used to investigate the involvement of PC-PLC in signal transduction pathways, such as the MAPK and PI3K/Akt pathways.
Eigenschaften
Molekularformel |
C17H17NO5S2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
propan-2-yl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S2/c1-10(2)22-17(19)16-11(3)23-14-7-6-12(9-13(14)16)18-25(20,21)15-5-4-8-24-15/h4-10,18H,1-3H3 |
InChI-Schlüssel |
PQYCGATYVFFNJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)



